tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has the molecular formula and is recognized for its versatility as an intermediate in organic synthesis. Its specific structure allows it to serve various roles in chemical reactions and biological applications, making it a valuable compound in both research and industrial settings.
The compound tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is cataloged under the Chemical Abstracts Service number 1366647-28-0. It is classified as a spirocyclic compound, which is significant in organic chemistry for its ability to form complex molecular architectures. Its classification also includes being a carboxylate ester, which contributes to its reactivity and utility in various chemical processes.
The synthesis of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, reaction time, and solvent choice can significantly influence the outcome of the synthesis. Typically, reactions may be conducted under reflux conditions or using microwave-assisted techniques to enhance efficiency.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate features a spirocyclic framework that includes:
The molecular weight of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is approximately 242.32 g/mol. The structural representation can be described using its SMILES notation: CC(C)(C)OC(=O)N1CCC2(CNCCO2)C1
, which provides insight into its atomic connectivity.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate can participate in several types of chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation may require specific reagents like potassium permanganate or chromium-based oxidants, while reductions often utilize hydrogenation or metal catalysts.
The mechanism of action for tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate involves its interaction with various molecular targets:
Data on specific interactions are still being explored in scientific research but suggest potential roles in drug discovery and development.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is typically presented as a solid at room temperature with a melting point that varies based on purity and crystallization conditions.
Key chemical properties include:
Relevant data indicate that it may cause irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate has several applications across various fields:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5